4-Bromo-2-iso-propyl-3-methylanisole
Description
Structure
3D Structure
Properties
Molecular Formula |
C11H15BrO |
|---|---|
Molecular Weight |
243.14 g/mol |
IUPAC Name |
1-bromo-4-methoxy-2-methyl-3-propan-2-ylbenzene |
InChI |
InChI=1S/C11H15BrO/c1-7(2)11-8(3)9(12)5-6-10(11)13-4/h5-7H,1-4H3 |
InChI Key |
ASOZZOSLNCKYGH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1C(C)C)OC)Br |
Origin of Product |
United States |
Mechanistic Investigations and Reaction Dynamics of 4 Bromo 2 Iso Propyl 3 Methylanisole Chemistry
Elucidation of Electrophilic Aromatic Substitution Pathways
The formation of 4-bromo-2-iso-propyl-3-methylanisole from its precursor, 2-iso-propyl-3-methylanisole (B8354425), occurs via an electrophilic aromatic substitution (EAS) reaction. This class of reactions is fundamental to aromatic chemistry and involves the replacement of a hydrogen atom on the aromatic ring with an electrophile. wikipedia.org The mechanism proceeds through a two-step process involving a high-energy carbocation intermediate known as an arenium ion or sigma complex. libretexts.orglibretexts.org
For most electrophilic aromatic substitution reactions, including the bromination of substituted anisoles, the first step of the mechanism is the rate-determining step (RDS). fiveable.memsu.edulkouniv.ac.in This step involves the attack of the electron-rich aromatic ring on the electrophile (e.g., a bromine cation, Br⁺, generated from Br₂ and a Lewis acid catalyst), which disrupts the ring's aromaticity. libretexts.orglibretexts.org
This initial attack leads to the formation of a resonance-stabilized carbocation intermediate known as the arenium ion. libretexts.orgmasterorganicchemistry.com The formation of this high-energy intermediate requires overcoming a significant activation energy barrier, making it the slow step of the reaction. lkouniv.ac.in
The second step is the rapid removal of a proton from the carbon atom bearing the new substituent by a weak base. libretexts.orgmasterorganicchemistry.com This deprotonation step is fast because it restores the highly stable aromatic system. lkouniv.ac.in The energy profile of the reaction is characterized by two transition states, with the first transition state, leading to the arenium ion, being significantly higher in energy than the second.
Table 1: Key Steps in the Electrophilic Bromination of 2-iso-propyl-3-methylanisole
| Step | Description | Kinetic Profile |
|---|---|---|
| Step 1 | Attack of the π-electron system of the anisole (B1667542) ring on the electrophile (Br⁺) to form the arenium ion intermediate. | Slow, Rate-Determining Step (RDS) |
| Step 2 | Deprotonation of the arenium ion to restore aromaticity and form the final product, this compound. | Fast |
The regiochemical outcome of electrophilic substitution on a substituted benzene (B151609) ring is dictated by the electronic properties of the substituents already present. libretexts.orgunizin.org These groups can be classified as activating or deactivating and as ortho-, para-, or meta-directing. uomustansiriyah.edu.iq In the case of the precursor 2-iso-propyl-3-methylanisole, the directing effects of the methoxy (B1213986), isopropyl, and methyl groups collectively determine the position of bromination.
Methoxy Group (-OCH₃): This is a strongly activating group and a powerful ortho-, para-director. msu.edulibretexts.org Its activating nature stems from the ability of the oxygen's lone pairs to donate electron density to the ring via resonance, which stabilizes the positive charge of the arenium ion intermediate. libretexts.org
Isopropyl (-CH(CH₃)₂) and Methyl (-CH₃) Groups: These alkyl groups are activating and ortho-, para-directors. libretexts.orgmsu.edu They donate electron density primarily through an inductive effect and hyperconjugation, stabilizing the carbocation intermediate. libretexts.org
In the precursor, 2-iso-propyl-3-methylanisole, the three activating groups enhance the ring's reactivity towards electrophiles. The position of bromination to form the final product is position 4. This outcome is a result of the concerted directing effects:
The position is para to the strongly directing methoxy group.
The position is ortho to the isopropyl group.
The position is meta to the methyl group.
The powerful para-directing influence of the methoxy group is the dominant factor, leading to substitution at the C4 position. The steric hindrance from the bulky isopropyl group at C2 may also disfavor substitution at the adjacent C1 or C3 positions.
Once formed, the bromine atom in this compound acts as a deactivating group for subsequent EAS reactions due to its strong inductive electron withdrawal. libretexts.orgmasterorganicchemistry.com However, due to resonance effects from its lone pairs, it is an ortho-, para-director. masterorganicchemistry.com
Table 2: Summary of Substituent Effects
| Substituent | Electronic Effect | Activating/Deactivating | Directing Influence |
|---|---|---|---|
| -OCH₃ (Methoxy) | Resonance Donating > Inductive Withdrawing | Strongly Activating | Ortho, Para |
| -CH(CH₃)₂ (Isopropyl) | Inductive Donating, Hyperconjugation | Activating | Ortho, Para |
| -CH₃ (Methyl) | Inductive Donating, Hyperconjugation | Activating | Ortho, Para |
| -Br (Bromine) | Inductive Withdrawing > Resonance Donating | Deactivating | Ortho, Para |
Hammett-Brown studies provide a quantitative method for correlating reaction rates with the electronic effects of substituents in electrophilic aromatic substitution. cdnsciencepub.comscielo.org.mx This linear free energy relationship is expressed by the equation: log(k/k₀) = ρσ⁺, where:
k is the rate constant for the reaction with a substituted benzene.
k₀ is the rate constant for the reaction with unsubstituted benzene.
ρ (rho) is the reaction constant, which indicates the sensitivity of the reaction to substituent effects. A large negative ρ value signifies that the reaction is highly sensitive to substituents and that positive charge is developed in the transition state. cdnsciencepub.comresearchgate.net
σ⁺ (sigma-plus) is the substituent constant, which quantifies the electronic influence of a given substituent, particularly its ability to stabilize an adjacent positive charge through resonance and inductive effects. scielo.org.mxacs.org
For the bromination of 2-iso-propyl-3-methylanisole, the transition state leading to the arenium ion has significant positive charge buildup. Therefore, the reaction rate is highly sensitive to the electronic effects of the methoxy, isopropyl, and methyl groups. All three groups have negative σ⁺ values, indicating they are electron-donating and stabilize the positively charged intermediate, thus accelerating the reaction rate compared to benzene. The strongly negative σ⁺ value for the methoxy group reflects its powerful resonance donation capability.
Table 3: Selected Hammett-Brown σ⁺ Constants
| Substituent | σ⁺ (para) | Implication for EAS |
|---|---|---|
| -OCH₃ | -0.78 | Strongly rate-enhancing |
| -CH₃ | -0.31 | Moderately rate-enhancing |
| -CH(CH₃)₂ | -0.28 | Moderately rate-enhancing |
| -Br | +0.15 | Rate-decreasing |
The cumulative effect of the three activating groups results in a very high reaction rate for the bromination of the precursor. The large, negative ρ value typical for EAS reactions underscores the importance of these electronic contributions in stabilizing the transition state. cdnsciencepub.com
Exploration of Organometallic Reaction Mechanisms
The carbon-bromine bond in this compound makes it a valuable substrate for organometallic cross-coupling reactions, which are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. rsc.orgdocumentsdelivered.com Palladium-catalyzed processes, such as the Suzuki and Heck reactions, are particularly prominent. nih.govresearchgate.net
Palladium-catalyzed cross-coupling reactions generally proceed through a catalytic cycle involving palladium in the Pd(0) and Pd(II) oxidation states. mdpi.comnih.gov The Suzuki-Miyaura coupling, which pairs an aryl halide with an organoboron compound, provides a representative example of a cycle that this compound would undergo.
The catalytic cycle consists of three primary steps:
Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-bromine bond of this compound. This step forms a square planar Pd(II) complex. The reactivity for this step generally follows the trend I > Br > Cl for the halide. mdpi.com
Transmetalation: In the presence of a base, the organoboron reagent (e.g., a boronic acid, R-B(OH)₂) forms a boronate salt. This activated species then transfers its organic group (R) to the Pd(II) center, displacing the bromide ligand. This step forms a diorganopalladium(II) intermediate. nih.govillinois.edu
Reductive Elimination: The two organic groups on the palladium center couple and are eliminated from the complex, forming the new carbon-carbon bond in the final product. This step regenerates the Pd(0) catalyst, allowing it to re-enter the catalytic cycle. mdpi.com
A similar, though distinct, cycle occurs in the Heck reaction, where the aryl-palladium intermediate undergoes migratory insertion with an alkene, followed by a β-hydride elimination step to form the product. rsc.orgmasterorganicchemistry.com
The ligands coordinated to the palladium center are critical for the success of cross-coupling reactions. scite.aimdpi.com They are not mere spectators but actively influence the catalyst's stability, reactivity, and selectivity by modulating the steric and electronic properties of the metal center. researchgate.net
Electronic Effects: Electron-rich ligands, such as bulky phosphines (e.g., P(t-Bu)₃) or N-heterocyclic carbenes (NHCs), increase the electron density on the palladium atom. nih.gov This enhanced electron density facilitates the oxidative addition step, which is often the rate-limiting step for less reactive aryl halides like aryl chlorides, but is also important for aryl bromides. nih.govnih.gov Conversely, it can also accelerate the final reductive elimination step.
Steric Effects: Bulky ligands promote the reductive elimination step by creating steric crowding around the metal center, which is relieved upon elimination of the product. researchgate.net This steric hindrance can also prevent catalyst deactivation pathways like the formation of inactive palladium clusters. The choice of ligand is crucial for achieving high turnover numbers and turnover frequencies, especially with challenging substrates. mdpi.com
For a substrate like this compound, the use of catalysts bearing bulky, electron-donating ligands would be expected to promote efficient cross-coupling. nih.gov
Electron Transfer and Radical Intermediates in Catalytic Transformations
In the context of cross-coupling reactions, such as the Suzuki-Miyaura coupling, the generally accepted catalytic cycle involves oxidative addition, transmetalation, and reductive elimination steps. However, under certain conditions, SET mechanisms can become operative. For instance, the interaction of the aryl bromide with a low-valent transition metal catalyst, like palladium(0), can, in some cases, initiate an electron transfer to the C-Br bond, leading to its homolytic cleavage and the formation of an aryl radical and a bromide anion.
The stability of the resulting aryl radical is a key factor in such pathways. The 2-iso-propyl and 3-methyl groups on the aromatic ring of this compound are electron-donating, which can influence the electron density of the aromatic system and potentially stabilize a radical intermediate through hyperconjugation. Radical intermediates are electron-deficient species, and their stability is generally enhanced by alkyl substituents. ma.edu The formation of a tertiary radical is favored over a secondary, which in turn is favored over a primary radical. libretexts.org
Radical substitution reactions proceed through initiation, propagation, and termination steps. wikipedia.org The initiation step can be induced by heat or light and involves the homolytic cleavage of a bond to form two radicals. ma.edu In the propagation steps, a radical reacts with a non-radical species to form a new bond and a new radical. ma.edu The termination step involves the combination of two radicals to form a non-radical product. wikipedia.orgma.edu
Kinetic Studies and Reaction Pathway Analysis
Kinetic studies are instrumental in elucidating reaction mechanisms by providing quantitative data on reaction rates and the influence of various parameters.
Experimental Determination of Reaction Orders and Rate Constants
The experimental determination of reaction orders and rate constants for reactions involving this compound would typically involve monitoring the concentration of reactants or products over time under controlled conditions. For instance, in a palladium-catalyzed cross-coupling reaction, the disappearance of the starting aryl bromide could be tracked using techniques like gas chromatography (GC) or high-performance liquid chromatography (HPLC).
Table 1: Relative Reactivity of Substituted Anisoles in Oxidation Reactions
| Substituent | Relative Rate |
| p-CH₃ | >1 |
| m-CH₃ | >1 |
| H | 1 |
| p-Br | <1 |
| p-Cl | <1 |
| m-Cl | <1 |
| m-Br | <1 |
| m-NO₂ | <1 |
| p-NO₂ | <1 |
This table illustrates the general trend of substituent effects on the rate of oxidation of anisoles, as reported in a study by Ch. Sanjeeva Reddy and E. V. Sundaram. ias.ac.in The data indicates that electron-donating groups increase the reaction rate, while electron-withdrawing groups decrease it.
Identification and Characterization of Reaction Intermediates
The identification of transient intermediates is a challenging yet crucial aspect of mechanistic studies. Spectroscopic techniques are often employed for this purpose. For example, in situ infrared (IR) spectroscopy or nuclear magnetic resonance (NMR) spectroscopy can be used to observe the formation and consumption of species during the course of a reaction. researchgate.net
In the context of catalytic reactions involving this compound, intermediates could include oxidative addition complexes (e.g., Ar-Pd(II)-Br species in palladium catalysis) or radical cations and aryl radicals in SET pathways. The direct detection of radical intermediates is often difficult due to their short lifetimes and low concentrations. In such cases, indirect methods like radical trapping experiments can be employed.
Solvent Effects on Reaction Mechanisms and Outcomes
The choice of solvent can have a profound impact on the reaction mechanism and the final outcome. Solvent properties such as polarity, coordinating ability, and proticity can influence the solubility of reactants, the stability of intermediates and transition states, and the speciation of the catalyst. rsc.orgresearchgate.netwhiterose.ac.uk
For instance, in palladium-catalyzed cross-coupling reactions, polar aprotic solvents like dimethylformamide (DMF) or dioxane are often used. whiterose.ac.uk The polarity of the solvent can affect the rate of oxidative addition, with more polar solvents often accelerating this step, particularly if the transition state is more polar than the reactants. researchgate.net Computational studies have shown that for the oxidative addition of aryl triflates, which proceeds through a polar, nucleophilic displacement mechanism, the transition state is highly polar, and the reaction is faster in polar solvents. researchgate.net
Furthermore, the coordinating ability of the solvent can influence the nature of the active catalytic species. nih.gov In some cases, the solvent can act as a ligand, coordinating to the metal center and affecting its reactivity. whiterose.ac.uk
Investigating Bond Dissociation Kinetics and Functional Group Transformations
The electronic nature of the substituents on the aromatic ring can influence the C-Br bond strength. The electron-donating iso-propyl and methyl groups increase the electron density on the aromatic ring, which can affect the bond polarity and strength.
Functional group transformations of the bromo substituent can be achieved through various reactions, including:
Cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira): These reactions involve the palladium-catalyzed coupling of the aryl bromide with an organoboron, alkene, or alkyne, respectively, to form new carbon-carbon bonds.
Nucleophilic aromatic substitution (SNAr): While less common for aryl bromides compared to more activated systems (e.g., with strongly electron-withdrawing groups), under forcing conditions or with specific catalysts, the bromide can be displaced by a nucleophile.
Lithiation: Reaction with an organolithium reagent can lead to a lithium-halogen exchange, forming an aryllithium species that can then react with various electrophiles.
The kinetics of these transformations would depend on the specific reaction conditions, including the choice of catalyst, reagents, solvent, and temperature.
Advanced Spectroscopic Characterization for Structural and Electronic Elucidation of 4 Bromo 2 Iso Propyl 3 Methylanisole
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy serves as the cornerstone for elucidating the precise structure of 4-Bromo-2-iso-propyl-3-methylanisole in solution. By analyzing the magnetic properties of atomic nuclei, a detailed map of the molecular framework can be constructed.
The ¹H and ¹³C NMR spectra provide fundamental information about the chemical environment of each hydrogen and carbon atom, respectively. The predicted chemical shifts are influenced by the electronic effects of the substituents on the anisole (B1667542) ring. The electron-donating methoxy (B1213986) and alkyl groups tend to shield nearby nuclei (shifting them upfield), while the electron-withdrawing bromo group causes deshielding (downfield shift).
¹H NMR: The proton spectrum is expected to show distinct signals for each unique proton environment. The isopropyl group will present as a characteristic doublet for the six equivalent methyl protons and a septet for the single methine proton due to mutual coupling. The aromatic region will display two doublets, corresponding to the two adjacent protons on the benzene (B151609) ring. The methyl and methoxy groups will each appear as sharp singlets.
¹³C NMR: The carbon spectrum will show eleven distinct resonances corresponding to each carbon atom in the molecule. The chemical shifts of the aromatic carbons are particularly informative for confirming the substitution pattern. Studies on substituted anisoles have shown that substituent effects on aryl carbon shieldings can be predicted, though deviations from simple additivity occur, especially with ortho substituents. cdnsciencepub.com
Predicted NMR Data for this compound
| ¹H NMR Data (Predicted) | ¹³C NMR Data (Predicted) | |||
|---|---|---|---|---|
| Assignment | Chemical Shift (δ, ppm) | Multiplicity & Coupling Constant (J, Hz) | Assignment | Chemical Shift (δ, ppm) |
| H-5 | ~7.2 - 7.4 | d, J ≈ 8.5 Hz | C-1 (C-OCH₃) | ~155 - 158 |
| H-6 | ~6.7 - 6.9 | d, J ≈ 8.5 Hz | C-2 (C-isopropyl) | ~135 - 138 |
| -OCH₃ | ~3.8 - 3.9 | s | C-3 (C-CH₃) | ~128 - 131 |
| -CH(CH₃)₂ | ~3.2 - 3.4 | sept, J ≈ 7.0 Hz | C-4 (C-Br) | ~115 - 118 |
| -CH(CH₃)₂ | ~1.2 - 1.3 | d, J ≈ 7.0 Hz | C-5 | ~129 - 132 |
| Ar-CH₃ | ~2.2 - 2.3 | s | C-6 | ~109 - 112 |
| -OCH₃ | ~55 - 56 | |||
| -CH(CH₃)₂ | ~26 - 28 | |||
| -CH(CH₃)₂ | ~22 - 24 | |||
| Ar-CH₃ | ~15 - 17 |
Two-dimensional NMR experiments are crucial for unambiguously assigning the resonances and confirming the molecular structure.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings. epfl.ch Key expected correlations include a cross-peak between the isopropyl methine proton and the isopropyl methyl protons, as well as a cross-peak between the two adjacent aromatic protons (H-5 and H-6), confirming their ortho relationship.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons with their directly attached carbons (one-bond C-H coupling). epfl.ch This allows for the definitive assignment of each protonated carbon by linking the already assigned proton signals to their corresponding carbon signals.
HMBC (Heteronuclear Multiple Bond Correlation): This technique is vital for piecing together the molecular skeleton by identifying long-range (typically 2-3 bond) couplings between protons and carbons. youtube.com Key HMBC correlations would be expected between:
The methoxy protons (-OCH₃) and the aromatic carbon C-1.
The isopropyl methine proton and carbons C-1, C-2, and C-3.
The aromatic methyl protons (Ar-CH₃) and carbons C-2, C-3, and C-4.
The aromatic proton H-6 and carbons C-2 and C-4.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, providing insights into the molecule's three-dimensional structure and conformation. chemrxiv.org Expected NOE correlations would include those between the methoxy protons and the H-6 proton, and between the isopropyl methine proton and the protons of the aromatic methyl group, confirming their placement on the ring.
The steric bulk of the ortho- and meta-substituents (isopropyl and methyl groups) can restrict the free rotation of both the isopropyl and methoxy groups. Conformational analysis investigates the preferred spatial arrangements (rotamers) of these groups. lumenlearning.com
Dynamic NMR studies, particularly using NOESY, can elucidate these preferences. For instance, a strong NOE signal between the isopropyl methine proton and the methoxy protons would suggest a conformation where these groups are oriented towards each other. The relative populations of different conformers can be influenced by subtle steric and electronic interactions. Variable-temperature NMR experiments could potentially reveal the energy barriers associated with the rotation around the C(aryl)-C(isopropyl) and C(aryl)-O(methoxy) bonds.
Mass Spectrometry (MS) for Fragmentation Pathway Studies
Mass spectrometry provides information on the molecular weight and elemental composition of a molecule and offers insights into its structure through the analysis of its fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) is used to determine the exact mass of the molecular ion with high precision. This allows for the unambiguous determination of the molecular formula. For this compound, the presence of bromine is easily identified by its characteristic isotopic pattern: two peaks of nearly equal intensity separated by two mass units (m/z), corresponding to the ⁷⁹Br and ⁸¹Br isotopes. docbrown.info
| Parameter | Value |
|---|---|
| Molecular Formula | C₁₁H₁₅BrO |
| Calculated Exact Mass ([M]⁺˙ for ⁷⁹Br) | 242.03063 Da |
| Calculated Exact Mass ([M+2]⁺˙ for ⁸¹Br) | 244.02858 Da |
Tandem mass spectrometry (MS/MS) involves selecting the molecular ion and subjecting it to collision-induced dissociation (CID) to induce fragmentation. nationalmaglab.org The resulting fragment ions provide a roadmap of the molecule's structure. For aryl ethers, fragmentation often involves α-cleavage and rearrangements. miamioh.edu
A plausible fragmentation pathway for this compound would likely begin with the loss of a methyl radical (•CH₃) from the sterically bulky isopropyl group. This α-cleavage results in a stable secondary benzylic cation, which is a highly favored fragmentation route for alkylbenzenes. Subsequent fragmentations could involve the loss of other small molecules or radicals.
Proposed Key Fragmentation Steps:
Loss of a methyl radical (•CH₃): The primary fragmentation is expected to be the loss of a methyl group from the isopropyl substituent, leading to a prominent ion at m/z 227/229. [C₁₁H₁₅BrO]⁺˙ → [C₁₀H₁₂BrO]⁺ + •CH₃
Loss of propene (C₃H₆): A rearrangement followed by the elimination of propene from the molecular ion via a McLafferty-type rearrangement is also possible, resulting in an ion at m/z 200/202. [C₁₁H₁₅BrO]⁺˙ → [C₈H₉BrO]⁺˙ + C₃H₆
Loss of a methyl radical from methoxy: Cleavage of a methyl radical from the methoxy group can occur, also leading to an ion at m/z 227/229, though this is generally less favored than cleavage from the isopropyl group. [C₁₁H₁₅BrO]⁺˙ → [C₁₀H₁₂BrO]⁺ + •CH₃
| m/z (for ⁷⁹Br/⁸¹Br) | Proposed Fragment Ion | Neutral Loss |
|---|---|---|
| 242/244 | [C₁₁H₁₅BrO]⁺˙ (Molecular Ion) | - |
| 227/229 | [M - CH₃]⁺ | •CH₃ |
| 200/202 | [M - C₃H₆]⁺˙ | C₃H₆ (propene) |
| 148 | [C₁₀H₁₂O]⁺ | •Br |
Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Spectroscopy and Cyclic Voltammetry (CV)
However, the execution of this detailed analysis is contingent upon the availability of primary research data. The current search results indicate that while general information and synthesis pathways for related compounds are accessible, specific, in-depth spectroscopic studies on this compound itself are not present in the public domain. This includes the absence of published IR and Raman spectra for the characterization of its aromatic ring modes and substituent vibrations, as well as any studies on its intermolecular interactions.
Similarly, there is a lack of available UV-Vis spectroscopic and Cyclic Voltammetry data, which would be essential for quantifying the electronic effects of its substituents, assessing its aromaticity, and conducting solvatochromic studies to understand its interaction with different solvent environments.
Consequently, the creation of a scientifically accurate and data-rich article, complete with the requisite data tables and detailed research findings as per the initial instructions, is not feasible at this time. The absence of foundational experimental data for this compound prevents a meaningful and factual discussion within the specified advanced spectroscopic framework. Further empirical research and publication of the findings are necessary before such a detailed analysis can be compiled.
No Published Computational or Theoretical Studies Found for this compound
Despite a comprehensive search of scientific literature and chemical databases, no specific computational chemistry or theoretical studies focusing on the compound this compound could be located. Therefore, it is not possible to provide an article with detailed research findings, data tables, and in-depth analysis as requested in the provided outline.
The user's request specified a detailed article on the computational and theoretical chemistry of "this compound," structured with precise sections and subsections. These included quantum chemical calculations, Density Functional Theory (DFT) for geometry optimization, ab initio methods, Frontier Molecular Orbitals (FMOs), Molecular Electrostatic Potential (MESP) analysis, reactivity descriptors, molecular dynamics simulations, and theoretical studies of reaction mechanisms.
While general methodologies and the theoretical foundations for such studies are well-established in the field of computational chemistry, and information exists for related but structurally different molecules, the strict adherence to the user's request for information solely on "this compound" prevents the generation of the requested content. Creating an article without specific research findings would lead to speculation and would not meet the required standard of scientific accuracy and reliance on published data.
Therefore, until research on the computational and theoretical properties of this compound is conducted and published, a detailed article on this specific subject cannot be written.
Computational Chemistry and Theoretical Studies on 4 Bromo 2 Iso Propyl 3 Methylanisole
Theoretical Studies of Reaction Mechanisms and Transition States
Energy Profiles and Activation Barriers for Key Transformations5.3.2. Isotope Effects in Rate-Determining Steps5.4. Prediction of Spectroscopic Parameters via Computational Methods
It is possible that computational studies on this compound exist in proprietary industrial research or are part of ongoing, unpublished academic work. However, based on publicly accessible information, the scientific community has not yet reported on the computational chemistry and theoretical studies of 4-Bromo-2-iso-propyl-3-methylanisole.
Derivatization Chemistry and Strategic Functionalization of 4 Bromo 2 Iso Propyl 3 Methylanisole
Modification of the Aryl Bromide Moiety
The bromine atom at the C-4 position is a key handle for introducing molecular diversity. Its primary route of transformation is through transition metal-catalyzed cross-coupling reactions, although the potential for nucleophilic aromatic substitution also warrants consideration.
The aryl bromide moiety of 4-Bromo-2-iso-propyl-3-methylanisole is well-suited for a range of palladium-catalyzed cross-coupling reactions. These transformations are fundamental in modern synthesis for the construction of carbon-carbon and carbon-heteroatom bonds.
Suzuki-Miyaura Coupling (C-C Bond Formation): The Suzuki-Miyaura coupling is a robust method for forming new C-C bonds by reacting the aryl bromide with an organoboron compound, typically a boronic acid or boronate ester, in the presence of a palladium catalyst and a base. The electron-rich nature of the anisole (B1667542) ring can facilitate the initial oxidative addition step of the catalytic cycle. This reaction allows for the introduction of a wide variety of aryl, heteroaryl, vinyl, and alkyl groups at the C-4 position, replacing the bromine atom. nih.gov
Buchwald-Hartwig Amination (C-N Bond Formation): To form C-N bonds, the Buchwald-Hartwig amination is the premier method. This reaction couples the aryl bromide with primary or secondary amines, anilines, or other nitrogen nucleophiles. It utilizes a palladium catalyst, typically in conjunction with a specialized phosphine (B1218219) ligand, and a strong base. This strategy enables the synthesis of a diverse array of arylamine derivatives from the parent compound.
Buchwald-Hartwig Etherification (C-O Bond Formation): Analogous to the amination reaction, the Buchwald-Hartwig methodology can be applied to form C-O bonds, creating diaryl ethers or aryl alkyl ethers. This involves coupling this compound with various alcohols or phenols.
The table below summarizes potential cross-coupling reactions for the functionalization of the aryl bromide.
| Coupling Reaction | Coupling Partner | Bond Formed | Catalyst System (Typical) | Resulting Structure |
| Suzuki-Miyaura | R-B(OH)₂ (Boronic Acid) | C-C | Pd(PPh₃)₄, Base (e.g., K₂CO₃) | 4-R-2-iso-propyl-3-methylanisole |
| Buchwald-Hartwig | R¹R²NH (Amine) | C-N | Pd₂(dba)₃, Ligand (e.g., BINAP), Base (e.g., NaOt-Bu) | 4-(R¹R²N)-2-iso-propyl-3-methylanisole |
| Buchwald-Hartwig | R-OH (Alcohol/Phenol) | C-O | Pd(OAc)₂, Ligand (e.g., SPhos), Base (e.g., Cs₂CO₃) | 4-(RO)-2-iso-propyl-3-methylanisole |
Nucleophilic aromatic substitution (SNA_r) is a pathway for replacing a leaving group on an aromatic ring with a nucleophile. The classical SNAr mechanism proceeds through a two-step addition-elimination sequence involving a negatively charged intermediate known as a Meisenheimer complex. The stability of this intermediate is crucial for the reaction to proceed.
This reaction is significantly facilitated by the presence of strong electron-withdrawing groups (such as -NO₂, -CN, or -C(O)R) positioned ortho or para to the leaving group, as they delocalize and stabilize the negative charge of the Meisenheimer complex.
In the case of this compound, the substituents on the ring are all electron-donating (methoxy, isopropyl, methyl). These groups destabilize the negatively charged intermediate required for the addition-elimination mechanism, making the classical SNAr pathway energetically unfavorable under standard conditions. Consequently, direct displacement of the bromide with common nucleophiles is not a viable synthetic strategy for this particular molecule.
Transformations Involving the Methoxy (B1213986) Group
The methoxy group (-OCH₃) is another key functional site. Its primary transformation involves cleavage of the ether bond to unmask a highly versatile phenolic hydroxyl group.
The conversion of the methoxy group to a hydroxyl group (demethylation) is a common and synthetically useful transformation. This reaction transforms the anisole derivative into the corresponding phenol (B47542), 4-bromo-2-iso-propyl-3-methylphenol, which can then undergo a host of further reactions.
Common reagents for the demethylation of aryl methyl ethers include strong Brønsted acids like hydrogen bromide (HBr) and hydrogen iodide (HI), or potent Lewis acids such as boron tribromide (BBr₃).
Once formed, the phenolic hydroxyl group is a versatile handle for further derivatization:
Etherification: Reaction with alkyl halides or other electrophiles under basic conditions (Williamson ether synthesis) can introduce new ether functionalities.
Esterification: Acylation with acid chlorides or anhydrides yields phenyl esters.
Electrophilic Aromatic Substitution: The hydroxyl group is a strongly activating, ortho-, para-directing group, which can influence subsequent electrophilic additions to the aromatic ring, although the substitution pattern of the parent molecule already sterically hinders the positions ortho to the hydroxyl group.
The cleavage of the aryl-O-methyl bond specifically occurs at the O-methyl bond due to the high strength of the sp² C(aryl)-O bond. The reaction mechanism with a strong acid like HBr involves the initial protonation of the ether oxygen, making it a better leaving group. Subsequently, the bromide ion (Br⁻) acts as a nucleophile, attacking the electrophilic methyl carbon in an SN2 displacement. This process yields the phenol and methyl bromide as products.
The table below details common methods for ether cleavage.
| Reagent | Typical Conditions | Products |
| Boron Tribromide (BBr₃) | CH₂Cl₂, low temperature to room temp. | 4-bromo-2-iso-propyl-3-methylphenol |
| Hydrogen Bromide (HBr) | Acetic acid or neat, reflux | 4-bromo-2-iso-propyl-3-methylphenol + CH₃Br |
| Hydrogen Iodide (HI) | Acetic acid or neat, reflux | 4-bromo-2-iso-propyl-3-methylphenol + CH₃I |
Reactions at the Isopropyl and Methyl Side Chains
The isopropyl and methyl groups offer opportunities for functionalization at the benzylic positions through free-radical pathways or oxidation.
Free-radical bromination using N-Bromosuccinimide (NBS), typically with photochemical (hν) or chemical radical initiation (e.g., AIBN), is a standard method for halogenating the benzylic position of alkylarenes. chemistrysteps.comchadsprep.com The selectivity of this reaction depends on the stability of the resulting benzylic radical. The tertiary benzylic C-H bond on the isopropyl group is weaker than the primary C-H bonds of the methyl group, and the corresponding tertiary benzylic radical is more stable. Therefore, radical abstraction is expected to occur preferentially at the isopropyl position.
However, a critical consideration for electron-rich systems like anisoles is the competition between side-chain (radical) bromination and electrophilic aromatic ring bromination. researchgate.net The choice of solvent can be used to direct the reaction pathway. Nonpolar solvents such as carbon tetrachloride (CCl₄) favor the radical pathway, leading to benzylic bromination. mdma.ch In contrast, polar solvents like acetonitrile (B52724) promote the ionic pathway, resulting in electrophilic addition to the activated aromatic ring. mdma.ch Given that the C-4 position is already brominated and the other positions are sterically hindered, benzylic bromination using NBS in a nonpolar solvent is the most probable outcome.
Oxidation of the alkyl side chains can also be achieved. Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid can oxidize benzylic carbons to carboxylic acids, provided a benzylic hydrogen is present. Research on the oxidation of asymmetric p-dialkylbenzenes suggests that the methyl group may be preferentially oxidized over an isopropyl group. researchgate.net Milder oxidation of the tertiary benzylic position of the isopropyl group could potentially yield the corresponding tertiary alcohol. google.com
The following table outlines potential reactions at the alkyl side chains.
| Reaction | Reagent & Conditions | Preferential Site | Product |
| Benzylic Bromination | NBS, CCl₄, light (hν) or AIBN | Isopropyl group (tertiary C-H) | 2-(1-Bromo-1-methylethyl)-4-bromo-3-methylanisole |
| Benzylic Oxidation (Vigorous) | KMnO₄, heat | Methyl group | 2-Bromo-4-iso-propyl-5-methoxybenzoic acid |
| Benzylic Oxidation (Mild) | O₂, catalyst | Isopropyl group (tertiary C-H) | 2-(4-Bromo-2-iso-propyl-3-methoxyphenyl)propan-2-ol |
Selective Oxidation/Reduction of Alkyl Groups
The structure of this compound offers two distinct alkyl groups, the isopropyl and methyl substituents, which can be selectively functionalized through oxidation and subsequent reduction reactions. The selectivity of these transformations is primarily governed by the differing strengths of the benzylic C-H bonds.
The benzylic position of the isopropyl group contains a tertiary C-H bond, which is weaker than the primary C-H bonds of the methyl group. This is due to the greater stability of the tertiary benzylic radical intermediate that forms during oxidation compared to the primary benzylic radical. chegg.commasterorganicchemistry.com Consequently, oxidation reactions are predicted to occur preferentially at the isopropyl group.
Predicted Selective Oxidation:
Under controlled oxidation conditions, for instance using reagents known for benzylic oxidation such as potassium permanganate under mild conditions or certain catalytic systems, the isopropyl group is expected to be oxidized to a tertiary alcohol, 2-(4-bromo-2-methoxy-6-methylphenyl)propan-2-ol. libretexts.orglibretexts.org More vigorous oxidation would likely lead to cleavage of the isopropyl group to form a ketone, 1-(4-bromo-2-methoxy-6-methylphenyl)ethanone, and ultimately could cleave the alkyl chain to yield a carboxylic acid. libretexts.orgmdpi.com The methyl group would likely remain intact under conditions that selectively oxidize the isopropyl group.
| Reaction | Predicted Reagents and Conditions | Predicted Major Product |
| Selective Hydroxylation | 1. O₂, catalyst (e.g., Co(OAc)₂/NHPI) 2. Mild KMnO₄, NaHCO₃ | 2-(4-bromo-2-methoxy-6-methylphenyl)propan-2-ol |
| Oxidation to Ketone | CrO₃, H₂SO₄, acetone (B3395972) (Jones oxidation) | 1-(4-bromo-2-methoxy-6-methylphenyl)ethanone |
Reduction of Oxidized Products:
The alcohol and ketone functionalities introduced through oxidation can be subsequently reduced. The tertiary alcohol can be reduced to the parent isopropyl group through a two-step process involving conversion to a benzylic halide followed by hydrogenolysis, or through direct reduction methods using reagents like hydriodic acid with red phosphorus. nih.govresearchgate.net The ketone can be reduced to a secondary alcohol using mild reducing agents like sodium borohydride (B1222165) (NaBH₄) or further reduced back to the corresponding ethyl group via methods like the Wolff-Kishner or Clemmensen reductions. masterorganicchemistry.comlibretexts.org
| Starting Material | Reaction | Predicted Reagents and Conditions | Predicted Major Product |
| 2-(4-bromo-2-methoxy-6-methylphenyl)propan-2-ol | Deoxygenation | HI, red phosphorus | This compound |
| 1-(4-bromo-2-methoxy-6-methylphenyl)ethanone | Reduction to Alcohol | NaBH₄, MeOH | 1-(4-bromo-2-methoxy-6-methylphenyl)ethanol |
| 1-(4-bromo-2-methoxy-6-methylphenyl)ethanone | Deoxygenation (Wolff-Kishner) | H₂NNH₂, KOH, heat | 4-Bromo-2-ethyl-3-methylanisole |
Multistep Synthetic Sequences Utilizing this compound as a Building Block
The presence of a bromine atom on the aromatic ring makes this compound a valuable building block for the construction of more complex molecules through various cross-coupling reactions. researchgate.netmdpi.com The steric hindrance around the bromine at the C4 position, flanked by a methyl group at C3 and a hydrogen at C5, is moderate and should allow for efficient participation in common cross-coupling reactions.
Cross-Coupling Reactions:
The bromo substituent can be readily transformed using palladium-catalyzed cross-coupling reactions such as Suzuki, Stille, Heck, Sonogashira, and Buchwald-Hartwig amination. organic-chemistry.orgorganic-chemistry.orgsemanticscholar.orgresearchgate.net These reactions allow for the formation of new carbon-carbon and carbon-heteroatom bonds at the C4 position. The choice of catalyst, ligand, and reaction conditions would be crucial to overcome any potential steric hindrance and achieve high yields. For sterically demanding substrates, specialized ligands such as those based on N-heterocyclic carbenes (NHCs) or bulky phosphines have proven effective. organic-chemistry.org
Illustrative Synthetic Sequences:
Biaryl Synthesis via Suzuki Coupling: Reaction of this compound with an arylboronic acid or ester in the presence of a palladium catalyst and a base would yield a polysubstituted biaryl compound. This biaryl could then undergo further transformations, such as demethylation of the methoxy group to reveal a phenol, which could be used in subsequent reactions.
Alkynylation via Sonogashira Coupling: Coupling with a terminal alkyne would introduce an alkynyl group at the C4 position. This functionality could then be used in a variety of subsequent reactions, such as cycloadditions or as a precursor for the synthesis of heterocycles.
Amination via Buchwald-Hartwig Coupling: Reaction with an amine in the presence of a palladium catalyst would lead to the formation of a diaryl or alkylaryl amine. This is a powerful method for introducing nitrogen-containing functional groups, which are prevalent in pharmaceuticals and agrochemicals.
| Reaction Type | Coupling Partner | Catalyst System (Example) | Predicted Product Class |
| Suzuki Coupling | Arylboronic acid | Pd(PPh₃)₄, K₂CO₃ | Biaryl |
| Heck Coupling | Alkene (e.g., Styrene) | Pd(OAc)₂, P(o-tolyl)₃, Et₃N | Stilbene derivative |
| Sonogashira Coupling | Terminal alkyne | PdCl₂(PPh₃)₂, CuI, Et₃N | Arylalkyne |
| Buchwald-Hartwig Amination | Amine (e.g., Aniline) | Pd₂(dba)₃, BINAP, NaOt-Bu | Diaryl amine |
By strategically combining the transformations described above—selective alkyl group oxidation/reduction, C-H activation, and cross-coupling reactions—this compound can serve as a versatile starting material for the synthesis of a wide range of complex and highly functionalized organic molecules.
Applications of 4 Bromo 2 Iso Propyl 3 Methylanisole in Complex Organic Synthesis
Utility as a Synthon in Natural Product Synthesis
The strategic placement of functional groups on the aromatic ring of 4-Bromo-2-iso-propyl-3-methylanisole makes it a valuable synthon for the assembly of complex natural products. The bromine atom serves as a handle for various cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds, which are crucial for elaborating the core structures of many natural products.
While direct examples of the use of this compound in the total synthesis of specific natural products are not extensively documented in publicly available literature, its structural motifs are present in various classes of aromatic natural products. The substituted anisole (B1667542) core is a common feature in lignans, neolignans, and other phenylpropanoid derivatives, many of which exhibit significant biological activities.
The synthetic utility of this compound lies in its ability to undergo a variety of transformations:
Cross-Coupling Reactions: The bromo substituent can readily participate in palladium-catalyzed cross-coupling reactions such as Suzuki, Stille, and Sonogashira couplings. These reactions allow for the introduction of diverse alkyl, alkenyl, alkynyl, and aryl groups at the C4 position, providing a powerful tool for building molecular complexity.
Grignard Reagent Formation: The bromo group can be converted into a Grignard reagent by treatment with magnesium metal. This organometallic intermediate can then react with a wide range of electrophiles, such as aldehydes, ketones, and esters, to form new carbon-carbon bonds.
Directed Ortho-Metalation: The methoxy (B1213986) group can direct metalation to the ortho position (C6), allowing for further functionalization of the aromatic ring. This strategy, in combination with the reactivity of the bromo group, provides a route to highly substituted aromatic scaffolds.
The interplay of these reactive sites allows for a stepwise and controlled elaboration of the aromatic core, making it a promising intermediate for the synthesis of natural products containing a polysubstituted benzene (B151609) ring.
The isopropyl and methyl groups on the aromatic ring of this compound can exert significant steric influence on reactions occurring at or near the ring. This steric hindrance can be exploited to achieve stereoselectivity in the assembly of chiral centers adjacent to the aromatic nucleus.
For instance, in reactions involving the introduction of a new stereocenter at a benzylic position, the bulky isopropyl group can direct the approach of reagents from the less hindered face of the molecule, leading to the preferential formation of one stereoisomer. This principle is particularly relevant in asymmetric synthesis, where the control of stereochemistry is paramount.
While specific research detailing the stereodirecting effects of the 2-isopropyl-3-methylanisole moiety in stereoselective reactions is limited, the general principles of steric control in asymmetric synthesis suggest that this substitution pattern could be advantageous in achieving high levels of stereocontrol.
Precursor for Advanced Organic Materials and Dyes
The electronic and structural features of this compound make it an interesting candidate as a precursor for the synthesis of advanced organic materials and dyes. The electron-donating methoxy group and the potential for extending conjugation through reactions at the bromo position are key attributes for designing molecules with specific photophysical and electronic properties.
Polysubstituted aromatic compounds are fundamental components of many organic photoluminescent and optoelectronic materials. The ability to tune the electronic properties of these materials by modifying the substituents on the aromatic ring is a key aspect of their design.
This compound can serve as a starting material for the synthesis of such materials. Through cross-coupling reactions, various chromophoric and electronically active groups can be attached to the anisole core. For example, coupling with electron-deficient aromatic systems could lead to the formation of donor-acceptor molecules with interesting charge-transfer properties, which are often associated with fluorescence and other photophysical phenomena.
The bulky isopropyl and methyl groups can also play a role in the properties of the final material. By preventing close packing of the molecules in the solid state, these groups can help to reduce aggregation-caused quenching of fluorescence, potentially leading to materials with higher quantum yields in the solid state.
Table 1: Potential Optoelectronic Properties of Materials Derived from this compound
| Property | Potential Influence of the this compound Moiety |
| Luminescence | The electron-donating methoxy group can enhance fluorescence quantum yields. Extended conjugation through cross-coupling can tune the emission wavelength. |
| Charge Transport | The aromatic core can facilitate charge transport, while the alkyl substituents can influence molecular packing and charge mobility. |
| Solubility | The isopropyl and methyl groups can improve the solubility of the resulting materials in organic solvents, facilitating processing and device fabrication. |
The synthesis of novel dye structures often relies on the modification of existing chromophores to fine-tune their color and other properties. This compound can be envisioned as a building block for new dye molecules.
By converting the bromo group into an amino group or other functional groups commonly found in dyes, and by coupling it with other aromatic systems, it is possible to create new chromophoric systems. The substitution pattern on the anisole ring would be expected to influence the absorption and emission properties of the resulting dye. For instance, the electron-donating methoxy and alkyl groups would likely lead to a bathochromic (red) shift in the absorption maximum compared to an unsubstituted parent chromophore.
Role in the Creation of Specialized Chemical Probes and Reagents
The reactivity of the bromo group in this compound makes it a suitable starting point for the synthesis of specialized chemical probes and reagents. These tools are essential for studying biological processes and for facilitating complex chemical transformations.
One potential application is in the development of biotinylated probes. Biotin (B1667282) is a vitamin that binds with high affinity to the protein avidin, and this interaction is widely used in biochemical assays for the detection and isolation of target molecules. By functionalizing this compound with a linker and then attaching a biotin moiety, it would be possible to create a probe that could be used to investigate the interactions of the substituted anisole core with biological systems.
Furthermore, the conversion of this compound into a Grignard reagent or an organolithium species would generate a powerful nucleophilic reagent. This reagent could be used in a variety of organic reactions to introduce the 2-isopropyl-3-methyl-4-methoxyphenyl group into other molecules. The steric and electronic properties of this group could be used to influence the reactivity and properties of the target molecule.
Future Research Directions and Unexplored Avenues in 4 Bromo 2 Iso Propyl 3 Methylanisole Chemistry
Development of Novel Asymmetric Synthetic Routes
Currently, the synthesis of 4-Bromo-2-iso-propyl-3-methylanisole and related polysubstituted aromatic compounds is primarily focused on achiral methods. A significant and unexplored frontier is the development of asymmetric synthetic routes to introduce chirality. This could involve the enantioselective functionalization of the aromatic ring or transformations of the existing substituents.
Future investigations could focus on:
Catalytic Asymmetric C-H Functionalization: Exploring transition-metal-catalyzed reactions (e.g., using palladium, rhodium, or iridium complexes with chiral ligands) to directly install a new substituent in an enantioselective manner.
Asymmetric Cross-Coupling Reactions: While the bromo substituent is well-suited for standard cross-coupling reactions, employing chiral catalysts could enable the formation of atropisomers if a bulky group is introduced, creating molecules with axial chirality.
Enantioselective Biocatalysis: Utilizing enzymes (e.g., oxidoreductases or transferases) to perform stereoselective modifications on the molecule or a suitable precursor, offering a green and highly specific synthetic pathway.
The successful development of such methods would provide access to a new class of chiral building blocks derived from this compound, significantly broadening its utility in medicinal chemistry and materials science.
Exploration of Green Chemistry Methodologies for Synthesis
The principles of green chemistry are paramount in modern chemical synthesis. For this compound, significant opportunities exist to develop more sustainable synthetic protocols that minimize waste, reduce energy consumption, and utilize less hazardous materials.
Key areas for future research include:
Continuous Flow Synthesis: The synthesis of related compounds like 4-bromo-3-methylanisole (B1266121) has been successfully demonstrated in microreaction systems. researchgate.net Adopting a continuous flow approach for the bromination of 2-iso-propyl-3-methylanisole (B8354425) could offer superior control over reaction parameters, leading to higher selectivity, reduced byproduct formation, and enhanced safety. researchgate.net
Benign Solvent Systems: Moving away from traditional chlorinated solvents is a priority. Research into the use of greener alternatives such as ionic liquids, supercritical fluids (like scCO₂), or aqueous systems for key synthetic steps like bromination and cross-coupling is warranted. researchgate.net For instance, the use of 1-butyl-3-methylimidazolium tribromide has been reported for the bromination of other activated aromatic compounds, presenting a potentially greener brominating agent and solvent system. sigmaaldrich.com
Energy-Efficient Activation: Investigating photochemical or mechanochemical methods to drive reactions could drastically reduce the energy footprint compared to conventional thermal heating.
| Solvent Class | Example | Potential Advantages in Synthesis | Research Focus |
|---|---|---|---|
| Aqueous Systems | Water/1,4-dioxane mixtures | Reduced cost, low toxicity, improved safety | Development of water-soluble catalysts for Suzuki and other cross-coupling reactions. researchgate.net |
| Ionic Liquids | [Bmim]Br₃ | Low vapor pressure, tunable properties, potential to act as both solvent and reagent. sigmaaldrich.com | Screening for optimal solubility and catalytic activity for bromination and subsequent functionalization. |
| Supercritical Fluids | Supercritical CO₂ | Nontoxic, nonflammable, easily removed post-reaction | Investigating solubility and reaction kinetics for synthetic transformations. |
Investigation of Unconventional Reaction Media and Catalytic Systems
Beyond green solvents, the use of unconventional media and novel catalytic systems can unlock new reactivity and selectivity. For a molecule like this compound, which is primed for cross-coupling reactions, advancements in catalysis are particularly relevant.
Future avenues of exploration are:
Advanced Palladium Catalysis: While standard catalysts like Pd(PPh₃)₄ are effective for Suzuki couplings of similar bromo-aromatic compounds, nih.govresearchgate.net research should explore modern catalytic systems. This includes screening libraries of sophisticated phosphine (B1218219) ligands that can promote more challenging couplings, enable reactions at lower temperatures, or function at very low catalyst loadings.
Nanoparticle Catalysis: The use of palladium nanoparticles or other metal nanoparticle catalysts could offer advantages in terms of stability, recyclability, and activity compared to homogeneous catalysts.
Dual Catalysis Systems: Investigating reaction pathways that combine two different catalytic cycles (e.g., photoredox catalysis with transition metal catalysis) could enable novel transformations that are not possible through single-catalyst approaches.
| Catalytic System | Example Catalyst/Components | Potential Application | Key Research Objective |
|---|---|---|---|
| Homogeneous Cross-Coupling | Pd(PPh₃)₄ / K₃PO₄ | Suzuki and related C-C bond formations at the bromo position. nih.govresearchgate.net | Optimization of reaction conditions (base, solvent, temperature) for high yields. |
| Advanced Ligand Systems | Buchwald or Herrmann-type phosphine ligands with a Pd source | Improving reaction scope, lowering catalyst loading, and enabling difficult couplings. | Screening ligand libraries to identify the optimal system for specific transformations. |
| Nanoparticle Catalysis | Palladium nanoparticles on a solid support (e.g., carbon, silica) | Facilitating catalyst recovery and reuse, potentially enhancing stability. | Developing robust and leach-proof nanoparticle catalysts for flow chemistry applications. |
Advanced Spectroscopic Techniques for In Situ Reaction Monitoring
A significant gap in the study of reactions involving substituted anisoles is the lack of real-time mechanistic data. Advanced in-situ spectroscopic techniques can provide a window into the reaction as it occurs, offering invaluable information for optimization and mechanistic understanding.
Promising techniques for future application include:
Operando Spectroscopy: This involves the simultaneous measurement of catalytic activity and spectroscopic characterization under actual reaction conditions. numberanalytics.com Techniques like Operando FTIR or Raman spectroscopy could be used to identify key surface species and intermediates during the synthesis or subsequent catalytic functionalization of this compound. numberanalytics.com
In-Situ FTIR and Raman Spectroscopy: These methods can monitor the concentration of reactants, products, and key intermediates in real-time, allowing for precise determination of reaction kinetics and endpoints. numberanalytics.comspectroscopyonline.com This is particularly useful for complex reactions where transient species may play a crucial role. spectroscopyonline.com
Process Analytical Technology (PAT): Integrating these spectroscopic tools into a PAT framework would enable highly controlled and optimized syntheses, particularly in a continuous flow setup, ensuring consistent product quality and yield.
| Technique | Information Gained | Potential Application in this compound Chemistry |
|---|---|---|
| In-Situ FTIR/ATR | Real-time concentration profiles of key functional groups, reaction kinetics. | Monitoring the progress of bromination to prevent over-bromination; tracking substrate conversion in cross-coupling reactions. |
| In-Situ Raman Spectroscopy | Structural information, sensitive to non-polar bonds and catalyst structures. | Observing changes in the catalyst's state during a reaction cycle; identifying intermediates. numberanalytics.com |
| Operando Spectroscopy | Direct correlation between catalyst structure/surface species and catalytic activity. numberanalytics.com | Elucidating the mechanism of heterogeneous catalytic reactions involving the compound. |
Deepening Mechanistic Understanding through Combined Experimental and Theoretical Approaches
A truly comprehensive understanding of the reactivity of this compound can only be achieved by combining empirical experimental data with high-level theoretical calculations. This synergistic approach can rationalize observed outcomes and predict new reactivity.
Future research should integrate:
Density Functional Theory (DFT): DFT investigations have been successfully used to determine the structural characteristics and electronic properties of similar bromo-aromatic compounds. nih.govresearchgate.net For this compound, DFT can be used to calculate frontier molecular orbitals (FMOs), molecular electrostatic potential (MESP), and reactivity descriptors to predict the most likely sites for electrophilic or nucleophilic attack. researchgate.net
Molecular Electron Density Theory (MEDT): For pericyclic reactions or other complex transformations, MEDT can provide deep insight into the molecular mechanism and factors controlling selectivity. researchgate.netmdpi.com
Validation with Kinetic Data: The kinetic data obtained from in-situ spectroscopic monitoring (as described in 8.4) can be used to build and validate theoretical models of the reaction mechanism. Discrepancies between experimental and theoretical results can point to previously unconsidered mechanistic pathways.
This combined approach will be crucial for rationally designing new reactions and catalysts, moving beyond trial-and-error optimization to a knowledge-driven approach to synthesis.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 4-Bromo-2-iso-propyl-3-methylanisole?
- Methodology : The compound can be synthesized via electrophilic aromatic substitution. A precursor like 2-iso-propyl-3-methylanisole can undergo bromination using CuBr₂ in a polar aprotic solvent (e.g., DMSO or DMF) under controlled temperature (50–80°C). Reaction progress is monitored via TLC, and purification is achieved through column chromatography using hexane/ethyl acetate gradients. This approach is analogous to methods used for brominated anisoles like 4-Bromo-3-chloroanisole .
Q. How can the purity and structure of this compound be confirmed?
- Methodology :
- NMR Spectroscopy : H and C NMR can confirm substituent positions (e.g., iso-propyl vs. n-propyl groups) by analyzing splitting patterns and chemical shifts.
- Mass Spectrometry (MS) : High-resolution MS verifies molecular weight (expected ~257 g/mol for C₁₁H₁₅BrO).
- HPLC : Purity >95% is achievable using a C18 column with acetonitrile/water mobile phases. Reference standards (e.g., deuterated analogs like this compound-d₃) may aid quantification .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
